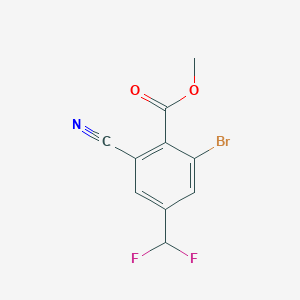

Methyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate

Description

Methyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate is a halogenated aromatic ester featuring a bromo substituent at the 2-position, a cyano group at the 6-position, and a difluoromethyl group at the 4-position of the benzene ring, with a methyl ester moiety. This compound’s unique substitution pattern imparts distinct electronic and steric properties. The bromine atom enhances electrophilic reactivity, while the cyano group acts as a strong electron-withdrawing group, influencing both electronic distribution and metabolic stability. The difluoromethyl group (CF₂H) contributes to lipophilicity and may improve bioavailability by modulating solubility and reducing metabolic degradation, as fluorinated substituents are known to enhance pharmacokinetic profiles in pharmaceuticals .

Properties

IUPAC Name |

methyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-6(4-14)2-5(9(12)13)3-7(8)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUSKXYGRJMJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its biological activity:

- Bromo Group : Enhances electrophilicity, facilitating interactions with nucleophilic sites in biological targets.

- Cyano Group : Increases polarity and can participate in hydrogen bonding, influencing binding affinity to enzymes and receptors.

- Difluoromethyl Group : Improves metabolic stability and bioavailability, potentially enhancing therapeutic efficacy.

The molecular formula for this compound is C10H7BrF2N2O2, and it is classified as a benzoate ester.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The difluoromethyl group may enhance the compound's stability and interaction with microbial targets. For instance, related compounds have shown activity against various bacterial strains, indicating that this compound might also possess similar properties.

Anti-inflammatory Effects

Research indicates that compounds with structural similarities can modulate inflammatory pathways. The cyano and difluoromethyl groups may play critical roles in these interactions, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that:

- The presence of the difluoromethyl group significantly enhances the binding affinity to target proteins.

- Variations in the bromo and cyano substituents can lead to different biological activities, emphasizing the importance of precise structural modifications .

Case Studies

- Antimycobacterial Activity : A study explored related compounds in the context of tuberculosis treatment. Although this compound was not directly tested, its structural analogs demonstrated promising antimycobacterial effects in vitro. These findings highlight the potential for developing new treatments for resistant strains of Mycobacterium tuberculosis using similar scaffolds .

- Cancer Research : The compound's potential as an anticancer agent has also been investigated. Similar benzoate derivatives have shown synergistic effects when combined with existing chemotherapy drugs, suggesting that this compound could enhance therapeutic outcomes in cancer treatment .

Synthesis

The synthesis of this compound typically involves multi-step processes that optimize yield and purity. Key steps include:

- Formation of the Benzoate Ester : Reacting benzoic acid derivatives with appropriate halogenated reagents.

- Introduction of Functional Groups : Utilizing methods such as nucleophilic substitution to incorporate the cyano and difluoromethyl groups.

- Purification Techniques : Employing flash chromatography or recrystallization to isolate the desired product.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula . Its structure includes:

- Bromo Group : Enhances reactivity and serves as a site for nucleophilic substitution.

- Cyano Group : Provides strong electron-withdrawing properties, influencing the compound's reactivity.

- Difluoromethyl Group : Increases lipophilicity and metabolic stability, making it suitable for biological applications.

Organic Synthesis

Methyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate is widely used as a precursor in the synthesis of complex organic molecules. Its structural components allow for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by different nucleophiles to create diverse derivatives.

- Functionalization : The cyano and difluoromethyl groups can be modified to introduce new functional groups, enhancing the compound's utility in synthetic pathways.

Biological Studies

The compound is utilized in biological research for several purposes:

- Enzyme Interaction Studies : It serves as a probe to investigate enzyme kinetics and mechanisms due to its ability to bind to specific active sites.

- Biochemical Assays : Used in the development of assays that measure enzyme activity or cellular responses to stimuli.

- Drug Development : Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways involved in diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is of interest due to its potential as a drug candidate. Key areas of research include:

- Anticancer Activity : Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Preliminary data indicate potential efficacy against certain bacterial strains, warranting further investigation into its pharmacological profile.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its role as an intermediate in the production of bioactive compounds. The synthesis involved multi-step reactions with high yields reported under optimized conditions. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Research evaluating the biological activity of this compound demonstrated its ability to inhibit specific enzyme targets involved in metabolic pathways. In vitro assays showed significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds are selected for comparison based on substituent patterns, functional groups, and commercial availability (see Tables 1 and 2).

Table 1: Structural Comparison of Selected Benzoate Derivatives

Table 2: Inferred Physicochemical and Reactivity Trends

*LogP values estimated using fragment-based methods.

Substituent Effects on Reactivity and Stability

Bromine vs. Fluorine Halogenation :

- Bromine at the 2-position (target compound) enhances electrophilic aromatic substitution (EAS) reactivity compared to fluorine analogs (e.g., ). However, fluorine’s strong electron-withdrawing effect in increases ring deactivation, reducing EAS rates despite its smaller size.

Cyano Group Influence: The 6-cyano group in the target compound and withdraws electron density, stabilizing negative charges and directing further substitutions. This contrasts with hydroxy or methyl groups (e.g., ), which are electron-donating or neutral, respectively.

Difluoromethyl vs. Other Substituents: The 4-difluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ). The CF₂H group is less polar than a hydroxy group (as in ) but more resistant to oxidative metabolism than a methyl group .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate, and how can they be addressed?

- Methodological Answer : The synthesis of this compound involves multi-step halogenation and functionalization. A plausible route begins with bromination of a methyl benzoate precursor, followed by cyano group introduction via nucleophilic substitution (e.g., using CuCN/KCN under reflux conditions). The difluoromethyl group can be introduced using Selectfluor® or similar electrophilic fluorinating agents in anhydrous DMF at 0–5°C to minimize side reactions. Key challenges include regioselectivity during bromination and fluorination, which can be optimized using directing groups (e.g., meta-directing substituents) or low-temperature kinetic control. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to verify fluorination .

Q. How can the crystal structure of this compound be resolved to confirm its stereoelectronic properties?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation in a dichloromethane/hexane mixture. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) followed by structure refinement with SHELXL (e.g., anisotropic displacement parameters for heavy atoms) confirms bond lengths, angles, and packing interactions. The difluoromethyl group’s conformation (e.g., gauche vs. anti) and its impact on molecular polarity can be analyzed using Mercury software .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s strong inductive electron-withdrawing effect increases the electrophilicity of adjacent carbons, enhancing Suzuki-Miyaura coupling efficiency. For example, the difluoromethyl group in this compound improves oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) compared to non-fluorinated analogs. However, steric hindrance from fluorine atoms may reduce coupling yields, necessitating optimized ligand systems (e.g., XPhos) and microwave-assisted heating (80–100°C, 1–2 h) to accelerate reaction kinetics .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., ¹H vs. ¹⁹F NMR) for this compound?

- Methodological Answer : Discrepancies between ¹H and ¹⁹F NMR arise from fluorine’s strong spin-spin coupling. Use high-resolution ¹⁹F NMR (376 MHz, CDCl₃) with broadband proton decoupling to suppress splitting artifacts. For ambiguous signals, 2D heteronuclear correlation spectroscopy (HSQC or HMBC) clarifies coupling networks. Computational validation via density functional theory (DFT) using Gaussian09 (B3LYP/6-31G* basis set) predicts chemical shifts within ±2 ppm accuracy, aiding assignment .

Q. How can in silico models predict the biological activity of this compound, given its structural complexity?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Phase, Schrödinger) assess interactions with target proteins (e.g., kinases). The cyano and difluoromethyl groups’ electron-deficient nature enhances binding to hydrophobic pockets. ADMET predictions (SwissADME) evaluate bioavailability, noting that fluorine’s metabolic stability may prolong half-life but reduce solubility. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.